
(2-Isopropoxypyrimidin-5-yl)boronic acid
Overview
Description
(2-Isopropoxypyrimidin-5-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrimidine ring substituted with an isopropoxy group at the 2-position and a boronic acid moiety at the 5-position. This compound is of significant interest in medicinal chemistry and materials science due to its versatile reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in drug synthesis . Its boronic acid group enables interactions with biological targets such as enzymes (e.g., proteases, histone deacetylases) and cellular receptors, making it a candidate for therapeutic development .
Preparation Methods
Nucleophilic Substitution for Isopropoxy Group Introduction
The installation of the isopropoxy group at the pyrimidine 2-position typically precedes boronic acid functionalization. Starting with 2-chloropyrimidine, nucleophilic aromatic substitution (SNAr) with sodium isopropoxide (NaO-iPr) in dimethylformamide (DMF) at 80–100°C achieves 2-isopropoxypyrimidine in 70–85% yield . Kinetic studies reveal that electron-deficient pyrimidines undergo faster substitution, with reaction completion within 6–8 hours under reflux. Purification via vacuum distillation or silica gel chromatography (hexane/ethyl acetate, 4:1) yields >95% purity .
Regioselective Bromination at the Pyrimidine 5-Position
Bromination of 2-isopropoxypyrimidine to 2-isopropoxy-5-bromopyrimidine employs N-bromosuccinimide (NBS) under Lewis acid catalysis. Optimal conditions involve BF3·Et2O (10 mol%) in dichloromethane (DCM) at 0–5°C, achieving 88–92% yield . The BF3·Et2O complex polarizes the pyrimidine ring, directing electrophilic bromination to the para position relative to the isopropoxy group. Extended reaction times (>12 hours) or elevated temperatures (>25°C) promote di-bromination side products, necessitating careful monitoring.
Boron Group Installation via Miyaura Borylation
Palladium-Catalyzed Miyaura Reaction
The Miyaura borylation of 2-isopropoxy-5-bromopyrimidine uses bis(pinacolato)diboron (B2pin2) and palladium catalysts. Screening of catalytic systems identifies Pd(dppf)Cl2 (5 mol%) with 1,1′-bis(diphenylphosphino)ferrocene (dppf, 10 mol%) in dimethyl sulfoxide (DMSO)/water (3:1) at 80°C as optimal, yielding 2-isopropoxypyrimidin-5-yl pinacol boronate in 78–82% yield . Key parameters include:
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Catalyst Loading | 5 mol% Pd(dppf)Cl2 | <5%: Incomplete |
Ligand Ratio | 2:1 (dppf:Pd) | Prevents Pd(0) aggregation |
Solvent Polarity | High (DMSO/H2O) | Accelerates oxidative addition |
Reaction Time | 12–14 hours | <10h: 50% conversion |
Post-reaction, hydrolysis of the pinacol boronate to boronic acid occurs under acidic conditions (1M HCl, THF/H2O, 25°C, 2 hours), achieving quantitative conversion .
Grignard-Mediated Boron Transfer
An alternative pathway employs halogen-magnesium exchange followed by boronate quench. Treating 2-isopropoxy-5-bromopyrimidine with n-Bu3MgLi (-20°C, THF) generates a pyrimidinylmagnesium intermediate, which reacts with trimethoxyborate (B(OMe)3) to afford the boronic acid after acidic workup . This method circumvents palladium costs but requires cryogenic conditions and achieves lower yields (65–70%) due to competing protonolysis .
Process Intensification and Scale-Up
Industrial-scale production leverages continuous flow reactors to enhance heat/mass transfer. A representative protocol for kilogram-scale synthesis involves:
-
Continuous Bromination : NBS and BF3·Et2O in a packed-bed reactor (residence time: 8 minutes, 5°C) .
-
Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe3O4@SiO2 supports, enabling >5 reaction cycles with <2% activity loss .
-
In Situ Crystallization : Anti-solvent (n-heptane) addition during boronic acid isolation reduces purification steps, achieving 94.9% purity .
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
---|---|---|---|---|
Miyaura Borylation | 78–82 | >99 | High | 12–15 |
Grignard Exchange | 65–70 | 95–97 | Moderate | 18–22 |
Flow Bromination | 90–92 | >99 | Industrial | 8–10 |
The Miyaura route dominates for small-scale API synthesis, while flow systems excel in bulk production. Grignard methods remain niche due to operational complexity .
Chemical Reactions Analysis
Types of Reactions: (2-Isopropoxypyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol to form C-N or C-O bonds, respectively.
Oxidation and Reduction: The boronic acid group can be oxidized to a boronate ester or reduced to a borane.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura and Chan-Lam couplings.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Commonly used solvents include THF, ethanol, and water.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Amines and Alcohols: From Chan-Lam coupling.
Scientific Research Applications
(2-Isopropoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Isopropoxypyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group acts as a mild electrophile, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₁₁BN₂O₃ (inferred from structural analogs in ).
- Reactivity : The boronic acid group (-B(OH)₂) facilitates nucleophilic addition and diol complexation, critical for catalysis and molecular recognition .
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
The substituent at the 2-position of the pyrimidine ring significantly influences physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Substituent-Dependent Properties of Pyrimidin-5-ylboronic Acid Derivatives
Inhibition of Microbial Targets
Boronic acids exhibit selective inhibition depending on substituent size and electronics:
- R39 Inhibition : Meta-substituted aryl boronic acids (e.g., 3,4-disubstituted derivatives) show IC₅₀ values of 20–30 µM against S. pneumoniae R39, whereas ortho-substituted analogs are less active . The isopropoxy group’s bulk may hinder binding compared to smaller substituents like methoxy.
- HDAC Inhibition: (2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl)boronic acid inhibits fungal HDACs (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM). The isopropoxy analog’s larger substituent could alter binding geometry or solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility: Methoxy and amino derivatives exhibit higher aqueous solubility than isopropoxy analogs, which may require formulation optimization for drug delivery .
- pKa and Diol Binding : Electron-donating groups (e.g., methoxy, isopropoxy) lower the boronic acid’s pKa, enhancing diol complexation at physiological pH .
- Stability : Isopropoxy’s steric bulk may reduce hydrolysis susceptibility compared to methoxy analogs, as seen in phenylboronic acid esters .
Biological Activity
(2-Isopropoxypyrimidin-5-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its boronic acid moiety, which is known for its ability to interact with diol-containing biomolecules. This interaction is crucial for the compound's potential therapeutic applications, including its role as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The boronic acid group in this compound allows it to form reversible covalent bonds with various biomolecules, particularly those containing hydroxyl groups. This property is significant for its function as an inhibitor of specific enzymes involved in cancer and other diseases. The interactions can lead to the inhibition of proteasomes and kinases, which are critical in cellular signaling pathways and protein degradation processes.
Biological Activity
1. Enzyme Inhibition
Research indicates that boronic acids can inhibit serine proteases and other enzymes. For instance, studies have shown that similar compounds can effectively inhibit dipeptidyl peptidase IV (DPPIV), a target in diabetes treatment, demonstrating their potential for therapeutic applications in metabolic diseases .
2. Anticancer Properties
this compound has been evaluated for its anticancer activity. In vitro studies suggest that it can induce cell cycle arrest at the G2/M phase in cancer cell lines, leading to growth inhibition . The compound's structure-activity relationship (SAR) has been explored to optimize its efficacy against various cancer types.
3. Antibacterial Activity
Boronic acids have been reported to exhibit antibacterial properties by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Compounds structurally related to this compound have shown promising results against resistant bacterial strains .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines, including MDA-MB-231 and HeLa cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.1969 μM, indicating potent anticancer activity .
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibitory effects of boronic acids on DPPIV. The study established a correlation between structural modifications and enzyme inhibition potency, highlighting the importance of the boronic acid moiety for binding affinity and specificity .
Data Tables
Biological Activity | IC50 Value (μM) | Target |
---|---|---|
Anticancer Activity | 0.1969 | MDA-MB-231 |
Enzyme Inhibition | 0.2251 | Dipeptidyl Peptidase IV (DPPIV) |
Pharmacokinetics
Pharmacokinetic studies have revealed that compounds similar to this compound can be administered intravenously with varying degrees of bioavailability and distribution. Optimization strategies are necessary to enhance therapeutic concentrations at target sites .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Isopropoxypyrimidin-5-yl)boronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or halogen displacement reactions. For pyrimidine derivatives, the isopropoxy group at the 2-position is often introduced via nucleophilic substitution prior to boronation. Protecting groups (e.g., pinacol esters) are critical to avoid boroxine formation during purification . Reaction conditions such as temperature (60–100°C), solvent polarity (THF/DMF), and catalyst choice (Pd(PPh₃)₄) significantly impact yield. Post-synthesis, acidic hydrolysis (HCl/THF) is used to deprotect boronic acids, requiring careful pH control to prevent degradation .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹¹B NMR (δ 28–32 ppm for boronic acids) and ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine ring.
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS in negative ion mode to detect [M-H]⁻ ions. Derivatization with diols (e.g., mannitol) prevents boroxine artifacts .
- FT-IR : B-O stretches (~1350 cm⁻¹) and O-H vibrations (~3200 cm⁻¹) confirm boronic acid integrity .
Q. How does the isopropoxy group at the pyrimidine 2-position influence the boronic acid’s reactivity in cross-coupling reactions?
- Methodological Answer : The isopropoxy group exerts steric hindrance, reducing undesired homocoupling during Suzuki reactions. Electron-donating effects from the alkoxy group enhance the electrophilicity of the adjacent boronic acid, improving coupling efficiency with aryl halides. Computational studies (DFT) can model these effects to optimize catalytic systems .
Advanced Research Questions
Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound?
- Methodological Answer : On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) matrix enables in situ esterification, suppressing trimerization. Alternatively, pre-treatment with pinacol or mannitol stabilizes the boronic acid as a cyclic ester, simplifying spectral interpretation . For peptides, use of ortho-amino boronic acids (e.g., AN2718 derivatives) prevents cyclization .
Q. How can binding kinetics between this compound and diols be quantified in physiological buffers?
- Methodological Answer : Stopped-flow fluorescence assays at pH 7.4 monitor real-time binding. For glucose, kon values follow D-fructose > D-glucose due to diol geometry. Competitive binding assays with alizarin red S (ARS) provide equilibrium constants (Kd). Buffer ionic strength must be controlled to minimize non-specific interactions .
Q. What computational approaches predict the proteasome inhibition efficacy of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with the 20S proteasome’s β5 subunit. MD simulations assess covalent bond stability between the boronic acid and Thr1-Oγ. QSAR studies correlate substituent electronegativity (Hammett σ) with IC₅₀ values .
Q. How does pH affect the solubility and diol-binding capacity of this compound?
- Methodological Answer : At pH > pKa (~8.6), deprotonation enhances diol binding (tetrahedral boronate formation). In acidic buffers (pH 4–6), solubility decreases due to neutral boronic acid predominance. SPR studies with AECPBA surfaces show optimal glycoprotein capture at pH 8.5 .
Q. What structural modifications enhance anticancer activity of boronic acid pyrimidines against glioblastoma?
Properties
IUPAC Name |
(2-propan-2-yloxypyrimidin-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3/c1-5(2)13-7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEJPMVAGHZZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670221 | |
Record name | {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870521-32-7 | |
Record name | {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.